8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a chemical compound that belongs to the family of tropane alkaloids.
Mechanism of Action
Target of Action
The compound 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neuronal nicotinic acetylcholine receptors .
Mode of Action
Tropane alkaloids are known to bind to their targets and modulate their activity, leading to various physiological effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of neuronal nicotinic acetylcholine receptors can influence neurotransmission, affecting processes such as mood, appetite, and sleep .
Result of Action
The compound has shown significant activity against certain nematodes, such as root-knot nematodes (M. incognita), with inhibition activities of 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively . This suggests that the compound may have potential applications as a nematicide.
Preparation Methods
The synthesis of 8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to optimize yield and purity .
Chemical Reactions Analysis
8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms, altering the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has a wide range of scientific research applications:
Comparison with Similar Compounds
8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be compared with other similar compounds, such as:
Tropinone: Another tropane alkaloid with a similar bicyclic structure.
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine: A related compound with different substituents.
3-(4-Methoxyphenyl)-8-(6-methyl-2-phenyl-4-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol: A compound with a similar core structure but additional functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
8-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15-6-2-11(3-7-15)10-16-12-4-5-13(16)9-14(17)8-12/h2-3,6-7,12-13H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQCJRMAGRVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CCC2CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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